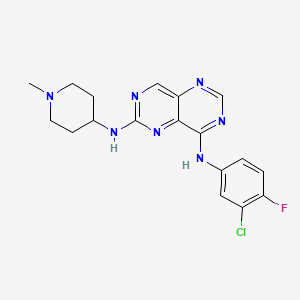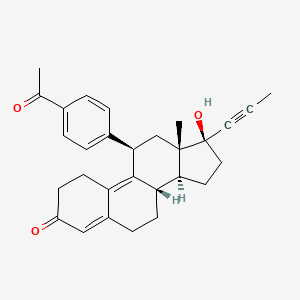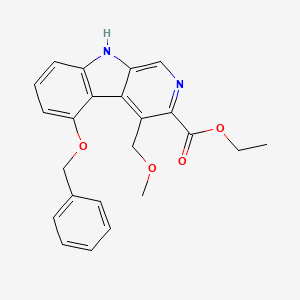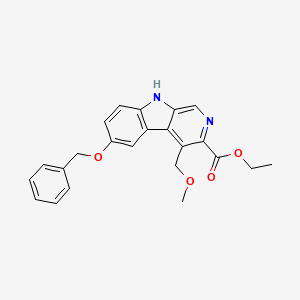
ファルニダモール
概要
説明
Falnidamol is a synthetic organic compound belonging to the class of aniline and substituted anilines. It is known for its role as an epidermal growth factor receptor inhibitor, which has shown potential in anticancer activity .
科学的研究の応用
Chemistry: Used as a model compound for studying the effects of epidermal growth factor receptor inhibition.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation.
Medicine: Explored as a potential anticancer agent, particularly in the treatment of non-small cell lung cancer .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
作用機序
ファルニダモールは、上皮成長因子受容体を選択的に阻害することによって作用を発揮します。 この阻害は、細胞増殖と生存に関与するシグナル伝達経路を破壊し、腫瘍の増殖を抑制します。 分子標的には、上皮成長因子受容体および関連するチロシンキナーゼが含まれます .
類似の化合物:
ゲフィチニブ: 同じような抗がん特性を持つもう1つの上皮成長因子受容体阻害剤です。
ファルニダモールのユニークさ: ファルニダモールは、上皮成長因子受容体に対する高い選択性という点でユニークで、他の関連するチロシンキナーゼに対する活性は最小限です。 この選択性により、標的外効果の可能性が減少し、治療の可能性が高まります .
生化学分析
Biochemical Properties
Falnidamol interacts with the enzymes EGFR and HER2, acting as a selective and reversible inhibitor . It displays a significantly lower potency against ErbB2 and a range of other related tyrosine kinases .
Cellular Effects
The effects of Falnidamol on cells are primarily due to its inhibitory action on EGFR and HER2 . By inhibiting these enzymes, Falnidamol can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Falnidamol exerts its effects at the molecular level through binding interactions with EGFR and HER2, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
Given its role as an EGFR and HER2 inhibitor, it may have long-term effects on cellular function .
Metabolic Pathways
Falnidamol’s involvement in metabolic pathways is primarily through its interaction with EGFR and HER2
準備方法
合成経路と反応条件: ファルニダモールは、ピリミド-ピリミジン構造の形成を含む一連の化学反応によって合成されます。 合成は通常、制御された条件下でアミノベンゼン誘導体をさまざまな試薬と反応させることから始まります .
工業生産方法: ファルニダモールの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、反応を促進するために特定の溶媒と触媒を使用することが含まれます .
化学反応の分析
反応の種類: ファルニダモールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体の形成が生じる可能性がありますが、還元によりアミン誘導体が生成される可能性があります .
4. 科学研究への応用
化学: 上皮成長因子受容体阻害の影響を調べるためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路における役割とその細胞増殖への影響について調査されています。
類似化合物との比較
Gefitinib: Another epidermal growth factor receptor inhibitor with similar anticancer properties.
Erlotinib: A compound that also targets the epidermal growth factor receptor and is used in the treatment of various cancers .
Uniqueness of Falnidamol: Falnidamol is unique in its high selectivity for the epidermal growth factor receptor, with minimal activity against other related tyrosine kinases. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .
特性
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFRZXFNZVCRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048399 | |
| Record name | Falnidamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196612-93-8 | |
| Record name | Falnidamol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Falnidamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Falnidamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALNIDAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)




![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)


![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

